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Compound of Interest

Compound Name: CP-465022 hydrochloride

Cat. No.: B6416092 Get Quote

An Objective Guide for Researchers in Neuropharmacology and Drug Development

This guide provides a detailed in vivo comparison of two prominent AMPA receptor antagonists,

CP-465022 hydrochloride and YM-90K. The information herein is intended for researchers,

scientists, and drug development professionals seeking to understand the comparative

pharmacology and neuroprotective potential of these compounds. This document summarizes

key experimental data, provides detailed methodologies for cited experiments, and visualizes

relevant biological pathways and workflows.

Introduction to CP-465022 Hydrochloride and YM-
90K
CP-465022 hydrochloride is a potent and selective noncompetitive antagonist of the α-amino-

3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3] It has been investigated

for its anticonvulsant properties. YM-90K is also a potent and selective antagonist for

AMPA/kainate receptors and has been evaluated for its neuroprotective effects in ischemic

models.[4] Both compounds target the glutamatergic system, which plays a crucial role in

excitatory synaptic transmission in the central nervous system.
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Both CP-465022 and YM-90K exert their effects by modulating glutamatergic

neurotransmission, specifically by antagonizing AMPA receptors. Glutamate is the primary

excitatory neurotransmitter in the brain, and its receptors are critical for fast synaptic

transmission.[2] Overactivation of these receptors can lead to excitotoxicity, a key factor in

neuronal damage following ischemic events.

CP-465022 acts as a non-competitive antagonist, meaning it does not directly compete with

glutamate for its binding site on the AMPA receptor.[5] YM-90K, on the other hand, is a

competitive antagonist at AMPA receptors.[6] The following diagram illustrates the simplified

signaling pathway at a glutamatergic synapse and the points of intervention for these

antagonists.
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Fig. 1: Glutamatergic Synapse Signaling Pathway and Antagonist Action.
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A key study directly compared the in vivo effects of CP-465022 and YM-90K in rats across

several models, including anticonvulsant activity and locomotor effects.

Anticonvulsant Activity
The anticonvulsant properties of both compounds were assessed using the pentylenetetrazole

(PTZ)-induced seizure model. CP-465022 was found to be more potent than YM-90K in

protecting against seizures and lethality.

Parameter CP-465022 YM-90K

Clonic Seizure Latency (ED50,

mg/kg)
4.3 11.2

Tonic Seizure Incidence

(ED50, mg/kg)
3.9 10.4

Lethality (ED50, mg/kg) 4.9 12.6

Table 1: Comparative

anticonvulsant efficacy of CP-

465022 and YM-90K in the rat

pentylenetetrazole-induced

seizure model. Data sourced

from Menniti et al., 2003.[7]

Locomotor Activity
The central nervous system depressant-like effects were evaluated by measuring locomotor

activity. Both compounds dose-dependently decreased locomotor activity, with CP-465022

demonstrating greater potency.
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Parameter CP-465022 YM-90K

Horizontal Activity (ED50,

mg/kg)
11.9 >30

Vertical Activity (ED50, mg/kg) 6.6 21.7

Table 2: Comparative effects of

CP-465022 and YM-90K on

locomotor activity in rats. Data

sourced from Menniti et al.,

2003.[7]

Neuroprotection in Ischemia Models
A significant divergence between the two compounds was observed in their neuroprotective

efficacy in rodent models of cerebral ischemia.

Model CP-465022 YM-90K

Global Ischemia (CA1 Neuron

Loss)
No protection Protective

Focal Ischemia (Infarct

Volume)
No reduction Reductive

Table 3: Comparative

neuroprotective effects in rat

models of cerebral ischemia.[4]

[7][8]

While YM-90K has demonstrated neuroprotective effects in models of both global and focal

ischemia, CP-465022 failed to show efficacy in these models, despite its potent AMPA receptor

antagonism.[4][7][8] This suggests that selective AMPA receptor inhibition alone may not be

sufficient for neuroprotection in these specific ischemic paradigms.[7]

Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4762402/
https://www.creative-diagnostics.com/glutamatergic-synapse-pathway.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC4762402/
https://bio-protocol.org/exchange/minidetail?id=6988747&type=30
https://www.creative-diagnostics.com/glutamatergic-synapse-pathway.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC4762402/
https://bio-protocol.org/exchange/minidetail?id=6988747&type=30
https://pmc.ncbi.nlm.nih.gov/articles/PMC4762402/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6416092?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pentylenetetrazole (PTZ)-Induced Seizure Model
This model is used to assess the anticonvulsant properties of a test compound.
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Fig. 2: Experimental workflow for the PTZ-induced seizure model.

Protocol:

Animals: Male Wistar rats are housed under standard laboratory conditions with ad libitum

access to food and water.
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Compound Administration: CP-465022 hydrochloride or YM-90K is dissolved in a suitable

vehicle and administered subcutaneously at various doses. A vehicle control group is also

included.

Seizure Induction: 60 minutes after compound administration, rats are injected

intraperitoneally with a convulsant dose of pentylenetetrazole (e.g., 60 mg/kg).[9]

Observation: Animals are immediately placed in individual observation chambers and

monitored for 30 minutes.

Endpoints: The primary endpoints are the latency to the onset of clonic and tonic seizures,

and the incidence of seizures and mortality within the observation period.

Middle Cerebral Artery Occlusion (MCAO) Model
This model is a widely used paradigm for inducing focal cerebral ischemia to study the effects

of potential neuroprotective agents.
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Fig. 3: Experimental workflow for the MCAO model of focal ischemia.

Protocol:

Animals: Adult male rats (e.g., Sprague-Dawley or Wistar) are used.
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Anesthesia and Surgery: Animals are anesthetized, and a midline neck incision is made to

expose the common, external, and internal carotid arteries.

Occlusion: A nylon monofilament is inserted into the internal carotid artery and advanced to

occlude the origin of the middle cerebral artery.[6]

Compound Administration: The test compound or vehicle is administered, often

intravenously, at the time of occlusion or at a specified time point after.

Reperfusion: After a defined period of occlusion (e.g., 2 hours), the filament is withdrawn to

allow for reperfusion.[8]

Assessment: At 24 hours post-MCAO, neurological deficits are scored. The animals are then

euthanized, and their brains are removed, sectioned, and stained (e.g., with 2,3,5-

triphenyltetrazolium chloride - TTC) to visualize and quantify the infarct volume.[6]

Conclusion
In vivo studies reveal distinct pharmacological profiles for CP-465022 hydrochloride and YM-

90K. While both are potent AMPA receptor antagonists, CP-465022 demonstrates superior

potency as an anticonvulsant and in its effects on locomotor activity.[7] However, a critical point

of differentiation lies in their neuroprotective capabilities. YM-90K has shown promise in

reducing neuronal damage in ischemic models, whereas CP-465022 has not.[4][7][8] This

disparity underscores the complexity of excitotoxicity and suggests that the mechanism of

AMPA receptor antagonism (competitive vs. non-competitive) or subtle differences in receptor

subtype selectivity may play a significant role in the neuroprotective outcome. For researchers,

the choice between these compounds will depend on the specific research question, with CP-

465022 being a valuable tool for studying the effects of potent, non-competitive AMPA receptor

blockade, and YM-90K remaining a relevant compound for investigations into neuroprotection

in the context of cerebral ischemia.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.cusabio.com/pathway/Glutamatergic-synapse.html
https://journals.physiology.org/doi/full/10.1152/physiologyonline.2000.15.2.83
https://www.rndsystems.com/pathways/synaptic-neurotransmission-pathways-glutamatergic-excitation
https://www.creative-diagnostics.com/glutamatergic-synapse-pathway.htm
https://www.sysy.com/theglutamatergicsynapse
https://pmc.ncbi.nlm.nih.gov/articles/PMC3117568/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3117568/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4762402/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4762402/
https://bio-protocol.org/exchange/minidetail?id=6988747&type=30
https://pmc.ncbi.nlm.nih.gov/articles/PMC11227920/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11227920/
https://www.benchchem.com/product/b6416092#comparing-cp-465022-hydrochloride-and-ym-90k-in-vivo
https://www.benchchem.com/product/b6416092#comparing-cp-465022-hydrochloride-and-ym-90k-in-vivo
https://www.benchchem.com/product/b6416092#comparing-cp-465022-hydrochloride-and-ym-90k-in-vivo
https://www.benchchem.com/product/b6416092#comparing-cp-465022-hydrochloride-and-ym-90k-in-vivo
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b6416092?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6416092?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6416092?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

